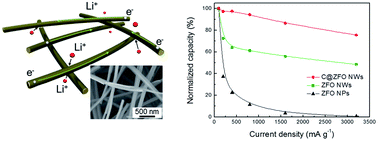Formation of carbon-coated ZnFe2O4 nanowires and their highly reversible lithium storage properties†
RSC Advances Pub Date: 2014-06-13 DOI: 10.1039/C4RA02095B
Abstract
In this paper, carbon-decorated ZnFe2O4 nanowires, having one-dimensional geometry with diameters of 70–150 nm and lengths of several micrometers, were prepared and used as a highly reversible lithium ion anode material. They can be obtained from calcination of glucose-coated ZnFe2(C2O4)3 nanowires, which were prepared in glucose containing microemulsion solutions. The physicochemical properties of carbon-coated ZnFe2O4 nanowires were investigated by scanning electron microscopy, X-ray diffraction, Raman spectroscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy. The carbon-coated ZnFe2O4 nanowires showed a substantially increased discharge capacity of ca. 1285.1 mA h g−1 at the first cycle as compared with non-carbon-coated ZnFe2O4 nanowires (ca. 1024.3 mA h g−1) and ZnFe2O4 nanoparticles (ca. 1148.7 mA h g−1). Moreover, the discharge capacity of the carbon-coated ZnFe2O4 nanowires was maintained with no degradation even after 100 charge/discharge cycles. The high cycling durability, rate capability, and coulombic efficiency suggest that the carbon-coated ZnFe2O4 nanowires prepared here can be promising anode candidates for a highly reversible lithium storage electrode.


Recommended Literature
- [1] Front cover
- [2] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [3] Development of the catalytic reactivity of an oxo–peroxo Mo(vi) Schiff base complex supported on supermagnetic nanoparticles as a reusable green nanocatalyst for selective epoxidation of olefins†
- [4] Fructooligosaccharides protect against OVA-induced food allergy in mice by regulating the Th17/Treg cell balance using tryptophan metabolites
- [5] Hydrocinnamic acid produced by Enterobacter xiangfangensis impairs AHL-based quorum sensing and biofilm formation in Pseudomonas aeruginosa†
- [6] Untargeted metabolomic analysis using LC-TOF/MS and LC-MS/MS for revealing metabolic alterations linked to alcohol-induced hepatic steatosis in rat serum and plasma†
- [7] Complementarity between distance- and probability-based methods of gene neighbourhood identification for pathway reconstruction
- [8] Addition reactions of ROPHy/SOPHy oxime ethers: asymmetric synthesis of nitrogen containing compounds
- [9] Monitoring gold nanoparticle conjugation and analysis of biomolecular binding with nanoparticle tracking analysis (NTA) and dynamic light scattering (DLS)
- [10] Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†










